Cas no 2172384-80-2 (3-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)benzoic acid)

3-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)benzoic acid 化学的及び物理的性質
名前と識別子
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- 3-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)benzoic acid
- 2172384-80-2
- EN300-1483345
- 3-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}methyl)benzoic acid
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- インチ: 1S/C28H26N2O5/c31-25(32)19-8-5-7-18(15-19)16-29-26(33)28(13-6-14-28)30-27(34)35-17-24-22-11-3-1-9-20(22)21-10-2-4-12-23(21)24/h1-5,7-12,15,24H,6,13-14,16-17H2,(H,29,33)(H,30,34)(H,31,32)
- InChIKey: DOCYCQSVQVBFCV-UHFFFAOYSA-N
- SMILES: O=C(C1(CCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCC1C=CC=C(C(=O)O)C=1
計算された属性
- 精确分子量: 470.18417193g/mol
- 同位素质量: 470.18417193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 35
- 回転可能化学結合数: 8
- 複雑さ: 774
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.1
- トポロジー分子極性表面積: 105Ų
3-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1483345-0.5g |
3-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}methyl)benzoic acid |
2172384-80-2 | 0.5g |
$3233.0 | 2023-05-26 | ||
Enamine | EN300-1483345-5.0g |
3-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}methyl)benzoic acid |
2172384-80-2 | 5g |
$9769.0 | 2023-05-26 | ||
Enamine | EN300-1483345-0.25g |
3-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}methyl)benzoic acid |
2172384-80-2 | 0.25g |
$3099.0 | 2023-05-26 | ||
Enamine | EN300-1483345-100mg |
3-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}methyl)benzoic acid |
2172384-80-2 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1483345-10.0g |
3-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}methyl)benzoic acid |
2172384-80-2 | 10g |
$14487.0 | 2023-05-26 | ||
Enamine | EN300-1483345-0.05g |
3-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}methyl)benzoic acid |
2172384-80-2 | 0.05g |
$2829.0 | 2023-05-26 | ||
Enamine | EN300-1483345-0.1g |
3-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}methyl)benzoic acid |
2172384-80-2 | 0.1g |
$2963.0 | 2023-05-26 | ||
Enamine | EN300-1483345-1.0g |
3-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}methyl)benzoic acid |
2172384-80-2 | 1g |
$3368.0 | 2023-05-26 | ||
Enamine | EN300-1483345-5000mg |
3-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}methyl)benzoic acid |
2172384-80-2 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1483345-50mg |
3-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}methyl)benzoic acid |
2172384-80-2 | 50mg |
$2829.0 | 2023-09-28 |
3-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)benzoic acid 関連文献
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
3-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)benzoic acidに関する追加情報
3-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)benzoic acid: A Comprehensive Overview
3-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)benzoic acid is a complex organic compound with the CAS number 2172384-80-2. This compound is notable for its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a cyclobutane ring, and a benzoic acid moiety. The presence of these functional groups makes it a valuable molecule in various chemical and biological applications.
The Fmoc group is a well-known protecting group in peptide synthesis, often used to protect amino groups during solid-phase synthesis. Its inclusion in this compound suggests potential applications in peptide chemistry and drug design. The cyclobutane ring, on the other hand, introduces strain into the molecule, which can be exploited for unique reactivity or as a scaffold for further functionalization. The benzoic acid moiety adds aromaticity and acidity, which can be useful in various chemical reactions or as a bioisostere in drug design.
Recent studies have highlighted the importance of such compounds in the development of novel therapeutics. For instance, researchers have explored the use of similar structures in the design of protease inhibitors, where the Fmoc group plays a critical role in modulating enzyme activity. Additionally, the cyclobutane ring has been shown to enhance the stability and bioavailability of certain drugs, making this compound a promising candidate for further investigation.
In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The key steps typically involve the coupling of the Fmoc group to an amino cyclobutane derivative, followed by the introduction of the benzoic acid moiety. Modern techniques such as microwave-assisted synthesis or catalytic cross-coupling reactions can significantly streamline this process, ensuring high yields and purity.
The application of this compound extends beyond traditional chemistry. In materials science, its unique structure could serve as a building block for advanced polymers or self-assembling materials. Furthermore, its potential as a chiral catalyst or enantioselective reagent is currently under exploration, with promising results reported in asymmetric synthesis.
From an environmental perspective, understanding the degradation pathways of such compounds is crucial for sustainable chemistry. Recent research has focused on enzymatic degradation mechanisms, particularly those involving esterases or amidases, which can hydrolyze the Fmoc group under specific conditions. This knowledge is essential for designing eco-friendly synthetic routes and minimizing environmental impact.
In conclusion, 3-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)benzoic acid represents a versatile platform for chemical innovation. Its combination of functional groups offers diverse opportunities in drug discovery, materials science, and sustainable chemistry. As research continues to uncover its full potential, this compound will undoubtedly play a significant role in advancing modern chemical science.
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